molecular formula C7H2BrF3O2 B1600022 5-Bromo-2,3,4-trifluorobenzoic acid CAS No. 212631-85-1

5-Bromo-2,3,4-trifluorobenzoic acid

Cat. No. B1600022
M. Wt: 254.99 g/mol
InChI Key: XQIATTAAVBLNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromo-2,3,4-trifluorobenzoic acid is a valuable synthetic intermediate, particularly in the pharmaceutical industry. It has been used in the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, indicating its importance in drug synthesis and material science. It is also used in the synthesis of trifluorobenzoic acids as intermediates for quinolone antibacterials.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3,4-trifluorobenzoic acid is characterized by a benzene ring with a bromo group at the 5-position and three fluoro groups at the 2,3,4-positions. The presence of these substituents significantly influences the chemical properties of the compound.


Chemical Reactions Analysis

The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .


Physical And Chemical Properties Analysis

5-Bromo-2,3,4-trifluorobenzoic acid is a solid at room temperature . It has a molecular weight of 254.99 g/mol . The compound is white to off-white in color .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Bromo-2,3,4-trifluorobenzoic acid is a valuable synthetic intermediate, particularly in the pharmaceutical industry. Deng et al. (2015) describe a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, indicating its importance in drug synthesis and material science (Deng, Shen, Zhao, Yan, & Zhang, 2015). Similarly, Turner and Suto (1993) mention the synthesis of trifluorobenzoic acids as intermediates for quinolone antibacterials, highlighting their role in antibiotic synthesis (Turner & Suto, 1993).

Metabolic Pathways and Toxicology

The study of metabolic pathways of related bromo and trifluorobenzoic compounds provides insights into their potential toxicity and metabolism in different species, as explored by Carmo et al. (2005) (Carmo et al., 2005). This research is crucial for understanding the safe use of these compounds in pharmaceuticals.

Material Science and Chemical Engineering

In material science, the synthesis and structural characterization of related bromo and trifluorobenzoic acids are important. For instance, Dong-fang (2000) investigated the synthesis and structure of bromo-dihydroxybenzoic acid, an intermediate for pyrimidine medicaments, indicating the relevance of these compounds in material science (Dong-fang, 2000).

Polymer Science

The synthesis of trifluorobenzoic acid derivatives is also significant in polymer science. Hardcastle et al. (2001) describe the efficient synthesis of a library of alkoxy-trifluorobenzoic acids, highlighting their application in this field (Hardcastle, Barber, Marriott, & Jarman, 2001).

Organic Chemistry and Synthesis

In organic chemistry, the regioflexible substitution of difluorobenzene to produce various benzoic acids, including trifluorobenzoic acids, demonstrates the versatility and importance of these compounds in synthetic chemistry. Schlosser and Heiss (2003) elaborate on this aspect (Schlosser & Heiss, 2003).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2,3,4-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIATTAAVBLNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455895
Record name 5-bromo-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3,4-trifluorobenzoic acid

CAS RN

212631-85-1
Record name 5-bromo-2,3,4-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3,4-trifluorobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2,3,4-trifluorobenzene (1) (5.0 mL, 41.7 mmol) in THF (120 mL) was added LiHMDS (2.0 M solution, 21 mL, 42 mmol) at −78° C. After stirring for 1 hour at −78° C., the mixture was added to a solution of CO2 in THF (1 L). The dry-ice bath was removed and the reaction mixture stirred overnight at room temperature. The reaction mixture was quenched with 10% aqueous HCl (835 mL), concentrated, and washed with ether (250 mL). The combined organics were washed with 5% aqueous NaOH (300 mL) and water (100 mL). The aqueous layer was acidified (pH 0) with concentrated HCl. The resulting suspension was extracted with ether (2×300 mL), dried over MgSO4, filtered, concentrated under reduced pressure to afford 7.70 g (72% yield) of the desired product (2).
Quantity
5 mL
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21 mL
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120 mL
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1 L
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Synthesis routes and methods II

Procedure details

To a solution of iPr2NH (56.8 mmol, 8 ml) in THF (50 ml) at −78° C. was added dropwise a solution of nBuLi (1.6M in hexane, 56.8 ml, 35.5 mmol). The dry ice bath was removed and the mixture was stirred at 0° C. for ˜15 min. The mixture is transferred via cannula to a solution of 1-bromo-2,3,4-trifluorobenzene (47.4 mmol, 10 g) in THF (50 ml) cooled at −78° C. The orange solution was stirred at −78° C. for 1 h, then transferred, via cannula, to freshly grinded dry CO2. The reaction was warmed up to room temperature and stirred overnight. The reaction mixture was cooled at 0° C., quenched with 10% HCl (300 ml), extracted with ether (100 ml×3), dry over MgSO4 and concentrated under reduced pressure to obtain (10.6 g, 88%) of the title compound.
Quantity
8 mL
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56.8 mL
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50 mL
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10 g
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50 mL
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Yield
88%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-2,3,4-trifluorobenzene (1) (5.0 mL, 41.7 mmol) in THF (120 mL) was added lithium diisopropylamine (2.0 M solution, 21 mL, 42 mmol) at −78° C. After stirring for 1 hour at −78° C., the mixture was added to a solution of CO2 in THF (1 L). The dry-ice bath was removed and the reaction mixture stirred overnight at room temperature. The reaction mixture was quenched with 10% aqueous HCl (835 mL), concentrated, and washed with ether (250 mL). The combined organics were washed with 5% aqueous NaOH (300 mL) and water (100 mL, pH 12). The aqueous layer was acidified (pH 0) with concentrated HCl. The resulting suspension was extracted with ether (2×300 mL), dried over MgSO4, filtered, concentrated under reduced pressure to afford 7.70 g (72% yield) of the desired product (2).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
21 mL
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reactant
Reaction Step One
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Quantity
120 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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1 L
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2,3,4-trifluorobromobenzene in appropriate solvent is added strong base (such as LDA, nBuLi, LiHDMS) under nitrogen atmosphere. The reaction is generally carried out at low temperature (−50-−80° C., prefer −78° C.). The reaction is kept stirring for some time (0.5-12 h, preferably select 0.5-2 h) and is added dry ice. The resulting mixture is kept stirring for some time (3-12 h, prefer 5-10 h) and 5-bromo-2,3,4-trifluorobenzoic acid is obtained after conventional workup.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Heiss, M Schlosser - European Journal of Organic Chemistry, 2003 - Wiley Online Library
In a case study, 1,2,3‐trifluorobenzene was functionalized at each of the two vacant positions (producing the benzoic acids 1 and 2) and, in addition, bromine was introduced into all …
MH Chen, E Iakovleva, S Kesten… - Organic preparations …, 2002 - Taylor & Francis
The reduction of carboxylic acids to the corresponding alcohols has been performed with a variety of metal hydrides and complex metal hydrides, such as LiAM4, and its alkoxy …
Number of citations: 9 www.tandfonline.com
Y Li, Y Cheng, M Zhang, X He, L Kong, K Zhou, Y Zhou… - Iscience, 2020 - cell.com
Feedback circuits are one of the major causes underlying tumor resistance. Thus, compounds that target one oncogenic pathway with simultaneously blocking its compensatory …
Number of citations: 8 www.cell.com
A AMInstP - 2008 - core.ac.uk
From a historical point of view, there exist three states of matter, namely'solid','liquid'and'gas'. However, the observations of Friedrich Reinitzer in 18881'2 unveiled an insight into what …
Number of citations: 4 core.ac.uk

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